Versiol

Description

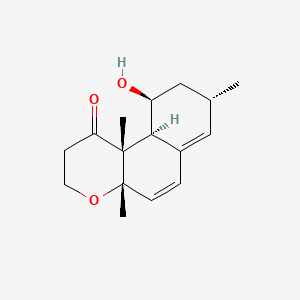

Versiol is a fungal polyketide metabolite first isolated from Aspergillus versicolor in 1975 . Structurally, it features a decalin core (a fused bicyclic system) with variable oxygenation patterns and alkyl substituents. This compound belongs to a rare class of fungal secondary metabolites characterized by their complex cyclization and oxidation states. This compound derivatives are classified into two groups based on the presence or absence of a tetrahydropyran ring . Over 63 analogs have been identified from diverse fungal genera, including Penicillium, Paraconiothyrium, and Aspergillus . This compound exhibits multiple bioactivities, such as cytotoxicity against cancer cells (e.g., colon cancer, melanoma), antimicrobial effects, and neurotrophic activity in PC-12 cells . Its structural complexity and bioactivity profile make it a focal point for natural product drug discovery.

Properties

CAS No. |

59684-36-5 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one |

InChI |

InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1 |

InChI Key |

SXHZNZFKZCCMFJ-ZZIHQOKHSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O |

Canonical SMILES |

CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Versiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .

Scientific Research Applications

Versiol has several scientific research applications, including:

Chemistry: this compound derivatives are used in organic synthesis to develop new compounds with potential therapeutic properties.

Biology: this compound is studied for its role in inhibiting the growth of cancer cells, making it a valuable tool in cancer research.

Medicine: The potential anticancer properties of this compound make it a candidate for developing new cancer treatments.

Mechanism of Action

The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Versiol analogs are distinguished by modifications to the decalin core, oxygenation sites, and stereochemistry. Below is a systematic comparison of key analogs, their sources, structural variations, and bioactivities:

Table 1: Structural and Bioactive Comparison of this compound Analogs

Key Structural and Functional Differences

Core Modifications :

- This compound and Isothis compound A share the same decalin core but differ in stereochemistry at C-1 (axial vs. equatorial hydroxyl) .

- Penicithis compound A introduces a 2,3-dihydropyran-4-one ring, a rare feature among this compound analogs, enhancing its selectivity for bladder cancer (BIU-87 cells) .

Oxidation States: Craterellone F and Isothis compound F exhibit additional hydroxylation at C-5 and C-1 oxidation to a carbonyl, respectively. These modifications correlate with improved activity against melanoma (Craterellone F) and antimicrobial effects (Isothis compound F) .

Lactone Derivatives :

- Penicilactones A and B represent a structural divergence, replacing the decalin core with γ-lactone-esterified aromatic units. This class shows weaker cytotoxicity but highlights structural versatility in this compound-related biosynthesis .

Bioactivity Profiles

- Selectivity : Penicithis compound A (IC₅₀ = 10.21 µM) demonstrates selective inhibition of BIU-87 bladder cancer cells, unlike broad-spectrum this compound .

- Potency: Craterellone F and compound 8 (from Paraconiothyrium sp.) exhibit dose-dependent inhibition in NCI 60 cell lines, with Craterellone F showing melanoma-specific activity .

- Mechanistic Divergence : Isothis compound F’s antimicrobial activity contrasts with this compound’s primary anticancer role, underscoring structure-activity relationship (SAR) nuances .

Research Implications and Limitations

- Structural Diversity : The variability in oxygenation and cyclization (e.g., lactone vs. decalin systems) suggests fungal species-specific tailoring of this compound analogs .

- For example, this compound’s neurotrophic activity remains underexplored .

- Synthetic Challenges : The decalin core’s stereochemical complexity hampers synthetic replication, necessitating improved fermentation or biocatalytic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.